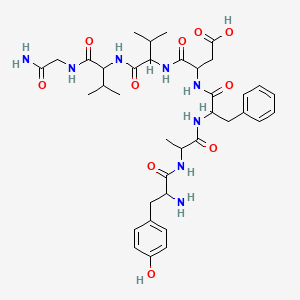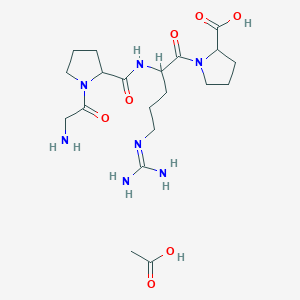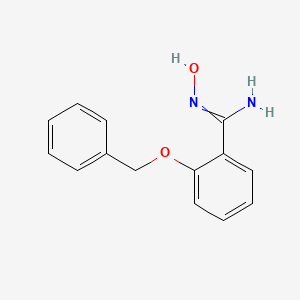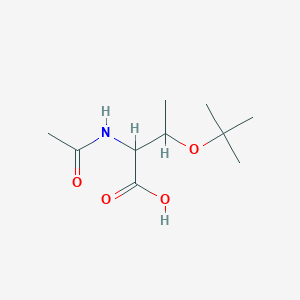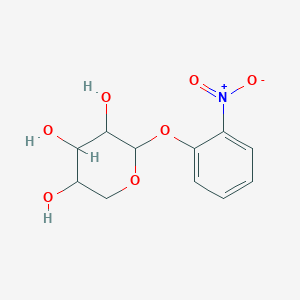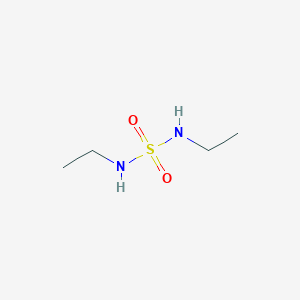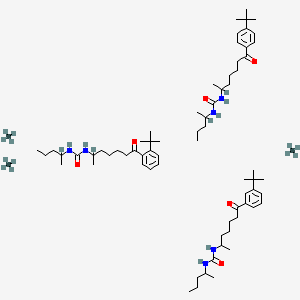
Formaldehyde dehydrogenase
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formaldehyde dehydrogenase is an enzyme that catalyzes the oxidation of formaldehyde to formate. This enzyme is part of the oxidoreductase family, specifically those acting on the aldehyde or oxo group of donors with NAD+ or NADP+ as acceptors. It plays a crucial role in the metabolism of formaldehyde, a common environmental pollutant and metabolic byproduct .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Formaldehyde dehydrogenase can be purified from various sources, including human liver and yeast. The purification process typically involves multiple steps of column chromatography, including ion-exchange and gel filtration chromatography .
Industrial Production Methods: Industrial production of this compound involves recombinant DNA technology. The enzyme is expressed in host organisms such as yeast or bacteria, which are then cultured in large bioreactors. The enzyme is subsequently purified using chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Formaldehyde dehydrogenase primarily catalyzes oxidation reactions. The enzyme converts formaldehyde into formate in the presence of NAD+ and water, producing NADH and a proton as byproducts .
Common Reagents and Conditions:
Substrates: Formaldehyde, NAD+, and water.
Products: Formate, NADH, and a proton.
Conditions: The reaction typically occurs at physiological pH and temperature.
Major Products: The major product of the reaction catalyzed by this compound is formate .
Wissenschaftliche Forschungsanwendungen
Formaldehyde dehydrogenase has a wide range of applications in scientific research:
Chemistry: Used in the study of formaldehyde metabolism and detoxification.
Wirkmechanismus
Formaldehyde dehydrogenase catalyzes the oxidation of formaldehyde to formate. The enzyme binds to formaldehyde and NAD+, facilitating the transfer of electrons from formaldehyde to NAD+, resulting in the formation of NADH and formate . This process also involves the decomposition of S-nitrosoglutathione, indirectly regulating cellular protein S-nitrosation .
Vergleich Mit ähnlichen Verbindungen
Alcohol Dehydrogenase: Catalyzes the oxidation of alcohols to aldehydes or ketones.
Aldehyde Dehydrogenase: Catalyzes the oxidation of aldehydes to carboxylic acids.
Formate Dehydrogenase: Catalyzes the oxidation of formate to carbon dioxide.
Uniqueness: Formaldehyde dehydrogenase is unique in its ability to specifically oxidize formaldehyde to formate, a critical step in formaldehyde detoxification. Unlike alcohol dehydrogenase and aldehyde dehydrogenase, this compound requires NAD+ and reduced glutathione for its activity .
Eigenschaften
CAS-Nummer |
9028-84-6 |
|---|---|
Molekularformel |
C72H126N6O6 |
Molekulargewicht |
1171.8 g/mol |
IUPAC-Name |
1-[7-(2-tert-butylphenyl)-7-oxoheptan-2-yl]-3-pentan-2-ylurea;1-[7-(3-tert-butylphenyl)-7-oxoheptan-2-yl]-3-pentan-2-ylurea;1-[7-(4-tert-butylphenyl)-7-oxoheptan-2-yl]-3-pentan-2-ylurea;methane |
InChI |
InChI=1S/3C23H38N2O2.3CH4/c1-7-12-17(2)24-22(27)25-18(3)13-8-11-16-21(26)19-14-9-10-15-20(19)23(4,5)6;1-7-11-17(2)24-22(27)25-18(3)12-8-9-15-21(26)19-13-10-14-20(16-19)23(4,5)6;1-7-10-17(2)24-22(27)25-18(3)11-8-9-12-21(26)19-13-15-20(16-14-19)23(4,5)6;;;/h9-10,14-15,17-18H,7-8,11-13,16H2,1-6H3,(H2,24,25,27);10,13-14,16-18H,7-9,11-12,15H2,1-6H3,(H2,24,25,27);13-18H,7-12H2,1-6H3,(H2,24,25,27);3*1H4 |
InChI-Schlüssel |
HYWLAECHWBSYAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C.C.C.CCCC(C)NC(=O)NC(C)CCCCC(=O)C1=CC=C(C=C1)C(C)(C)C.CCCC(C)NC(=O)NC(C)CCCCC(=O)C1=CC(=CC=C1)C(C)(C)C.CCCC(C)NC(=O)NC(C)CCCCC(=O)C1=CC=CC=C1C(C)(C)C |
Physikalische Beschreibung |
White powder; [Sigma-Aldrich MSDS] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


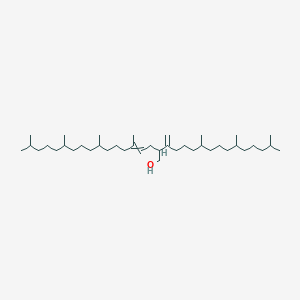
![2-[4-Hydroxy-2,5-bis(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate](/img/structure/B13399183.png)
![(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-naphthalen-1-ylbutanoic acid](/img/structure/B13399185.png)

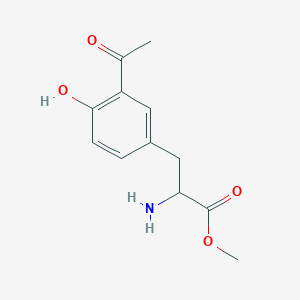
![5-Chloro-3-hydroxy-1-(piperidin-4-YL)-1H-benzo[D]imidazol-2(3H)-one](/img/structure/B13399201.png)
![6,9-Difluoro-17-{[(fluoromethyl)sulfanyl]carbonyl}-11-hydroxy-16-methyl-3-oxoandrosta-1,4-dien-17-yl furan-2-carboxylate](/img/structure/B13399209.png)
